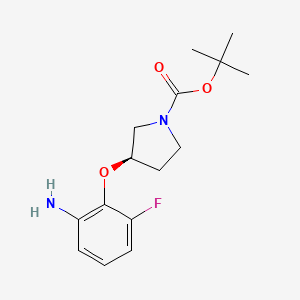

![molecular formula C18H17N3O4S B2506278 Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 155260-05-2](/img/structure/B2506278.png)

Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

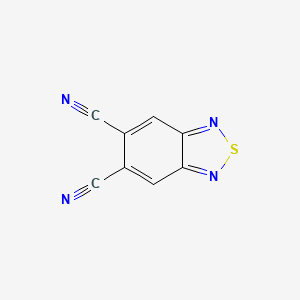

The compound Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a novel chemical entity that belongs to the class of organic compounds known as pyridazines. Pyridazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms. The specific structure of this compound indicates the presence of a thieno[3,4-d]pyridazine scaffold, which is a fused ring system combining a thiophene ring with a pyridazine ring.

Synthesis Analysis

The synthesis of related pyridazine derivatives has been explored in the literature. For instance, the synthesis of a series of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines has been achieved using a 1,4-dicarbonyl scaffold, specifically ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, which was obtained through the rearrangement of a parent compound. These pyridazines were synthesized with yields of up to 70% . Another study reported the synthesis of various heterocycles starting from ethyl 5-amino-3,4-diphenylthieno[2, 3-c]pyridazine-6-carboxylate, which suggests that similar methodologies could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, NMR, MS, and single-crystal X-ray diffraction. For example, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined to be orthorhombic with specific cell parameters. The study also described the intermolecular hydrogen bonds that stabilize the structure . These techniques could be employed to analyze the molecular structure of this compound, providing insights into its crystallography and bonding interactions.

Chemical Reactions Analysis

The reactivity of pyridazine derivatives can be complex due to the presence of multiple reactive sites. The literature describes the transformation of amino ester derivatives into fused heterocyclic systems, indicating that the amino group in such compounds can participate in reactions leading to the formation of new rings . This suggests that the acetamido group in this compound could also undergo chemical transformations, potentially leading to a variety of chemical reactions and new compounds.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds have been reported. For example, the crystallographic analysis provides data on the density and molecular weight, which are important physical properties . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict solubility, stability, and reactivity.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing a range of pyridazine derivatives and related compounds, highlighting the versatility of pyridazine chemistry. For example, the synthesis of pyrrolo[2,3-c]pyridazines, furo[2,3-c]pyridazines, and their reactions to form various derivatives illustrate the compound's role in generating novel heterocycles with potential biological activities (Deeb et al., 1992; Bakhite et al., 2002). These studies underscore the utility of pyridazine derivatives as precursors in synthetic organic chemistry, enabling the construction of complex molecular frameworks.

Reactivity and Chemical Transformations

The reactivity of pyridazine derivatives provides insights into their chemical behavior, facilitating the synthesis of a broad array of heterocyclic compounds. Investigations into the reactions of ethyl 5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with various reagents have yielded new thienopyridazine derivatives, highlighting the compound's capacity for functionalization and derivatization (Bakhite et al., 2002). Such studies are crucial for expanding the chemical space of pyridazine derivatives and exploring their potential applications in medicinal chemistry and material science.

Potential Biological Activities

While this summary focuses on the synthetic and chemical aspects of "Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate" and its derivatives, it's important to note that many studies in this area also aim to explore the biological activities of these compounds. For instance, the synthesis and antimicrobial evaluation of pyrimidine derivatives (Farag et al., 2008) and the investigation of novel thieno[2,3-c]pyridazines for antibacterial activity (Al-Kamali et al., 2014) suggest a keen interest in the therapeutic potential of these compounds.

Mechanism of Action

Target of Action

The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical techniques and often uses the drug or a derivative as a probe .

Mode of Action

This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a channel, among other possibilities. The mode of action is usually determined through a combination of biochemical assays and structural studies .

Biochemical Pathways

These are the series of reactions in a cell that the drug affects. They can be identified using techniques like metabolomics, which measures changes in small molecule levels in response to the drug, or transcriptomics, which measures changes in gene expression .

Pharmacokinetics

This involves the study of how the body affects a drug, in terms of absorption, distribution, metabolism, and excretion (ADME). Techniques used include in vivo studies in animals, in vitro studies using human tissues, and computational modeling .

Result of Action

This is the effect of the drug on the body, which can be studied in clinical trials in humans, or in animal models for diseases. The results can be physiological or subjective depending on the drug and the condition it is treating .

Action Environment

This refers to how factors like genetics, age, diet, and disease state can influence a drug’s action. These factors are typically studied in large clinical trials or in population-based studies .

properties

IUPAC Name |

ethyl 5-acetamido-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-4-25-18(24)15-13-9-26-16(19-11(3)22)14(13)17(23)21(20-15)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKXERGKHNWOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[[2-(naphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2506195.png)

![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2506199.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2506209.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2506213.png)

![N-(cyanomethyl)-3,4'-difluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2506215.png)

![N~5~-(4-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2506218.png)